molecular formula C15H11ClO4 B2864873 4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid CAS No. 433250-58-9

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid

Cat. No.: B2864873
CAS No.: 433250-58-9
M. Wt: 290.7
InChI Key: ORMHXVWMFVNOFO-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H11ClO4 It is characterized by the presence of a benzoic acid moiety linked to a chlorinated phenoxy group with a formyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid typically involves the reaction of 2-chloro-4-formylphenol with a suitable benzoic acid derivative. One common method involves the use of a base-catalyzed etherification reaction, where the phenol group reacts with a benzoic acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-[(2-Chloro-4-carboxyphenoxy)methyl]benzoic acid.

    Reduction: 4-[(2-Chloro-4-hydroxymethylphenoxy)methyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It has been investigated as a potential lead compound for the development of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-4-methoxyphenoxy)methyl]benzoic acid
  • 4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid
  • 4-[(2-Chloro-4-aminophenoxy)methyl]benzoic acid

Uniqueness

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

4-[(2-chloro-4-formylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMHXVWMFVNOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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